

Toxicological Profile of 2-Amino-5-diethylaminopentane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-diethylaminopentane

Cat. No.: B108754

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Disclaimer: This document provides a comprehensive toxicological profile of **2-Amino-5-diethylaminopentane**. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally similar aliphatic amines to provide a thorough assessment based on structure-activity relationships. All data derived from analogous compounds are clearly indicated.

Executive Summary

2-Amino-5-diethylaminopentane is a colorless liquid with a faint amine odor, primarily used as an intermediate in the synthesis of pharmaceuticals and other chemicals.^{[1][2]} Toxicological data on this specific compound is scarce. However, based on information from structurally related aliphatic amines, it is predicted to be toxic by ingestion, inhalation, and skin absorption, and is expected to be corrosive to the skin and eyes, capable of causing severe burns.^{[2][3][4]} This guide summarizes the available toxicological information and provides an in-depth analysis of the potential hazards associated with **2-Amino-5-diethylaminopentane** by examining data from analogous short-chain aliphatic amines.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	140-80-7	[1]
Molecular Formula	C ₉ H ₂₂ N ₂	[1]
Molecular Weight	158.28 g/mol	[1]
Appearance	Colorless liquid	[1][2]
Boiling Point	200-210 °C	[1]
Melting Point	-50 °C	[1]
Density	0.817 g/mL at 25 °C	[4]
Solubility	Soluble in water and organic solvents	[1]

Toxicological Data (Based on Structural Analogs)

Acute Toxicity

Acute toxicity data for **2-Amino-5-diethylaminopentane** is not available. The following table summarizes acute toxicity data for structurally related short-chain aliphatic amines. Aliphatic amines generally exhibit moderate to high acute toxicity.

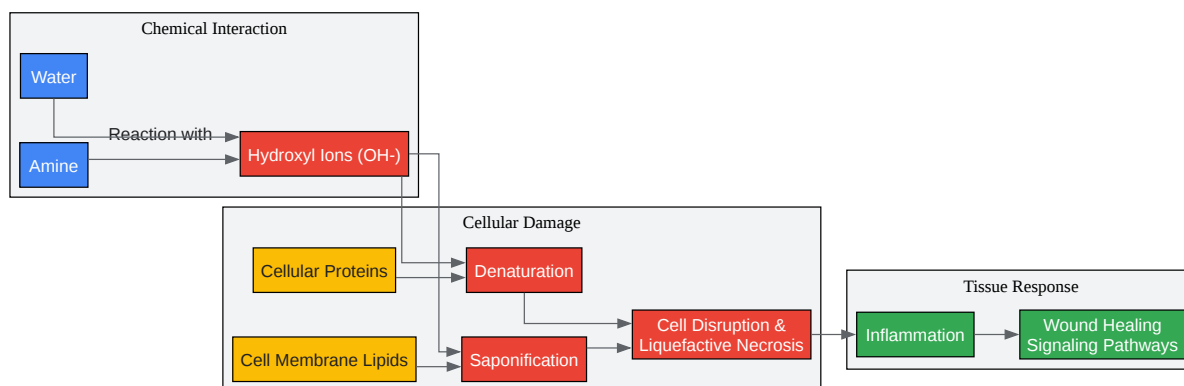
Analogous Compound	Test Species	Route	LD ₅₀ /LC ₅₀	Reference
n-Propylamine	Rat	Oral	370 mg/kg	Data from analogous compounds
Diethylamine	Rat	Oral	540 mg/kg	Data from analogous compounds
1,4-Diaminobutane (Putrescine)	Rat	Oral	1620 mg/kg	Data from analogous compounds
1,5-Diaminopentane (Cadaverine)	Rat	Oral	> 2000 mg/kg	Data from analogous compounds
Diethylamine	Rat	Inhalation	4000 ppm (4h)	Data from analogous compounds

Skin Corrosion and Irritation

2-Amino-5-diethylaminopentane is classified as a substance that causes severe skin burns and eye damage.[5] This is a characteristic feature of many short-chain aliphatic amines due to their alkaline nature, which leads to the saponification of fats and denaturation of proteins in tissues.

Mechanism of Skin Corrosion:

Aliphatic amines are alkaline and can cause liquefactive necrosis of the skin. This process involves the saponification of lipids in the cell membranes, leading to cell disruption and deep tissue penetration. The hydroxyl ions generated from the interaction of the amine with water are primarily responsible for the corrosive effect. This damage triggers an inflammatory response and a cascade of cellular signaling events aimed at tissue repair.



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Mechanism of Skin Corrosion by Aliphatic Amines

Repeated Dose Toxicity

Specific repeated dose toxicity data for **2-Amino-5-diethylaminopentane** are not available. Studies on analogous short-chain aliphatic amines indicate that the primary target organs upon repeated exposure are the respiratory tract (for inhalation exposure), liver, and kidneys.

Analogous Compound	Test Species	Route	Duration	NOAEL	Observed Effects	Reference
Diethylamine	Rat	Inhalation	28 days	10 ppm	Nasal lesions, inflammation	Data from analogous compounds
Diethylamine	Rat	Oral	90 days	100 mg/kg/day	Liver and kidney weight changes	Data from analogous compounds
1,4-Diaminobutane	Rat	Oral	28 days	100 mg/kg/day	Decreased body weight gain	Data from analogous compounds

Genotoxicity

There are no specific genotoxicity studies available for **2-Amino-5-diethylaminopentane**. The genotoxic potential of aliphatic amines is variable and depends on the specific structure. Some aliphatic amines have tested negative in bacterial reverse mutation assays (Ames test).

Analogous Compound	Test System	Metabolic Activation	Result	Reference
Diethylamine	Ames Test (S. typhimurium)	With and Without	Negative	Data from analogous compounds
1,4-Diaminobutane	Ames Test (S. typhimurium)	With and Without	Negative	Data from analogous compounds
1,5-Diaminopentane	Ames Test (S. typhimurium)	With and Without	Negative	Data from analogous compounds

Carcinogenicity

No carcinogenicity studies have been conducted on **2-Amino-5-diethylaminopentane**. The carcinogenic potential of short-chain aliphatic amines is not well-established, with most available data focusing on aromatic amines. Long-term carcinogenicity bioassays on structurally similar compounds are limited.

Reproductive and Developmental Toxicity

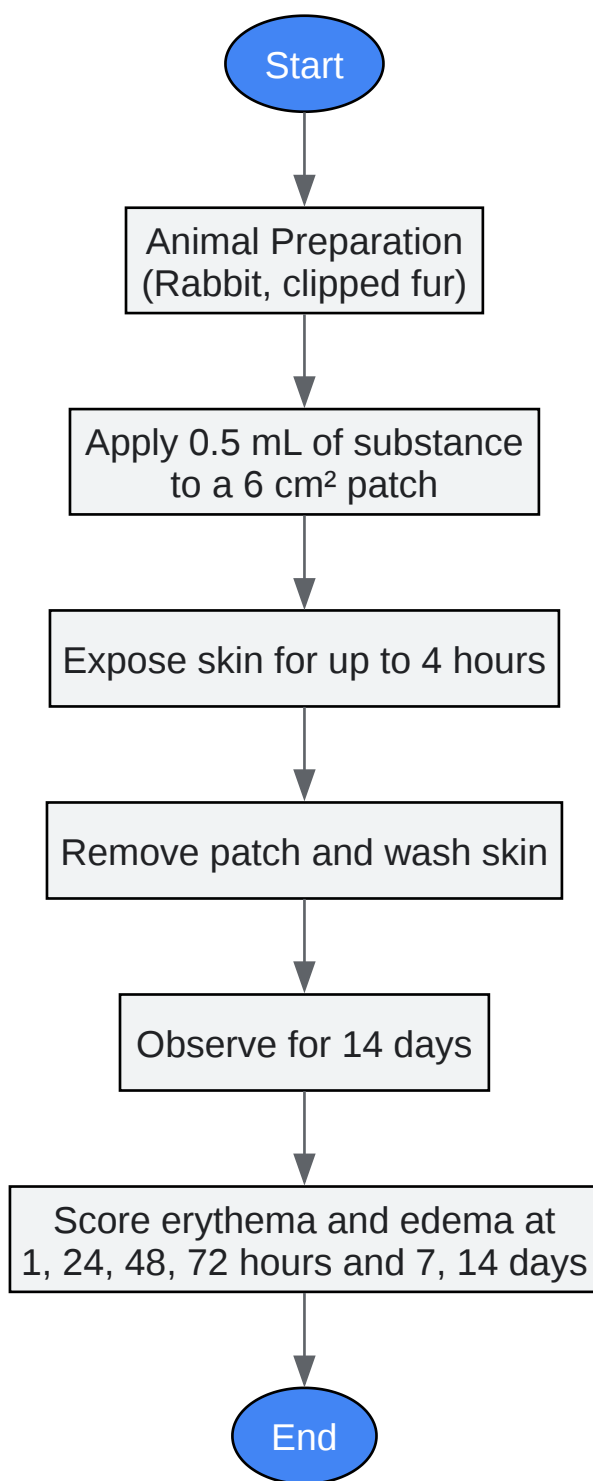
Data on the reproductive and developmental toxicity of **2-Amino-5-diethylaminopentane** are not available. Studies on some aliphatic amines have shown potential for developmental toxicity at maternally toxic doses.

Analogous Compound	Test Species	Route	NOAEL (Developmental)	NOAEL (Maternal)	Observed Effects	Reference
Diethylamine	Rat	Oral	150 mg/kg/day	50 mg/kg/day	Reduced fetal body weight at maternally toxic doses	Data from analogous compounds
1,4-Diaminobutane	Rat	Oral	100 mg/kg/day	100 mg/kg/day	No developmental effects observed	Data from analogous compounds

Experimental Protocols

In Vivo Dermal Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause irreversible skin damage.

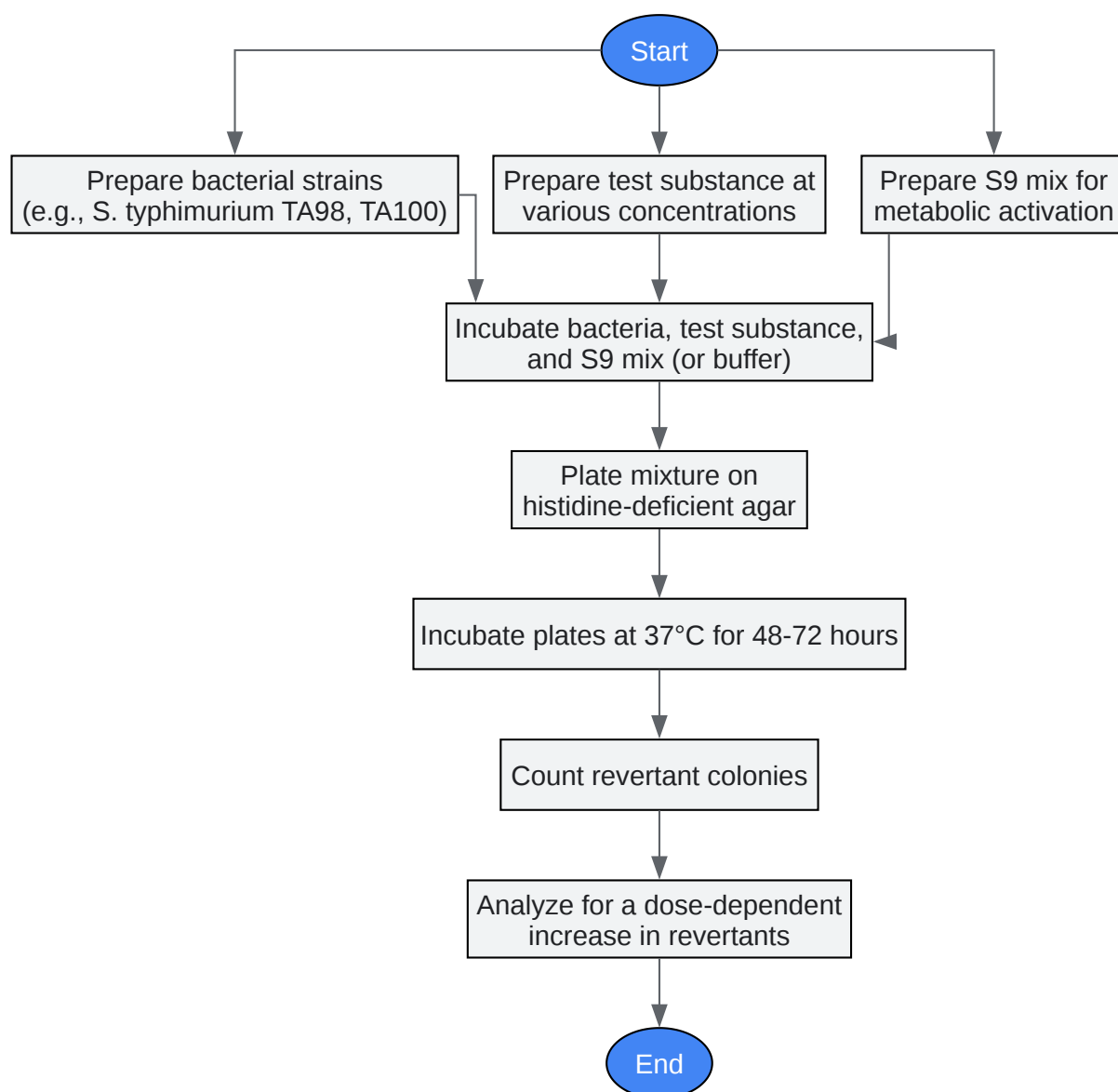


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Experimental Workflow for In Vivo Dermal Corrosion Test

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.^[3]



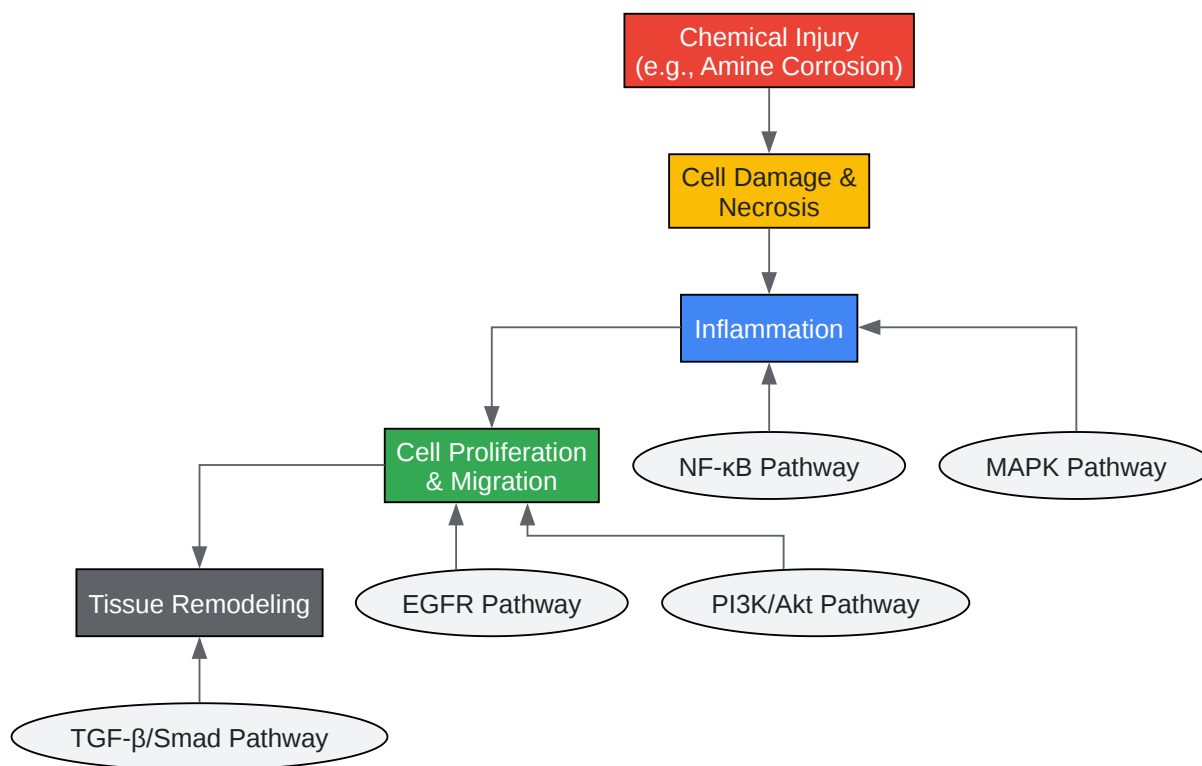
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Experimental Workflow for Bacterial Reverse Mutation Assay

Signaling Pathways in Chemical Skin Injury

Chemical-induced skin injury, such as that caused by corrosive amines, activates a complex network of signaling pathways to orchestrate the wound healing process. Key pathways involved include:

- **Inflammatory Signaling Pathways** (e.g., NF- κ B, MAPK): Initial tissue damage triggers the release of pro-inflammatory cytokines and chemokines, activating pathways like NF- κ B and MAPK. This leads to the recruitment of immune cells to the site of injury.
- **Cell Proliferation and Migration Pathways** (e.g., EGFR, PI3K/Akt): Growth factors released at the wound site activate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This, in turn, stimulates downstream pathways such as PI3K/Akt, promoting the proliferation and migration of keratinocytes and fibroblasts to close the wound.
- **Tissue Remodeling Pathways** (e.g., TGF- β /Smad): The transforming growth factor-beta (TGF- β) pathway plays a crucial role in the later stages of wound healing, including the deposition of extracellular matrix proteins by fibroblasts and the remodeling of the scar tissue.



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Signaling Pathways in Chemical-Induced Skin Injury and Repair

Conclusion

While specific toxicological data for **2-Amino-5-diethylaminopentane** are lacking, a review of structurally similar aliphatic amines suggests a profile of moderate to high acute toxicity, and a significant potential for skin and eye corrosion. The genotoxic and carcinogenic potential appears to be low based on the available data for analogous compounds, but further testing would be required for a definitive assessment. Reproductive and developmental effects have been observed for some aliphatic amines, typically at doses that also cause maternal toxicity. The primary hazard associated with handling **2-Amino-5-diethylaminopentane** is its corrosivity. Strict adherence to safety protocols, including the use of appropriate personal

protective equipment, is essential to prevent severe chemical burns. Further toxicological studies on **2-Amino-5-diethylaminopentane** are warranted to fully characterize its hazard profile.

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